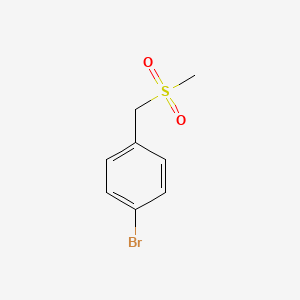

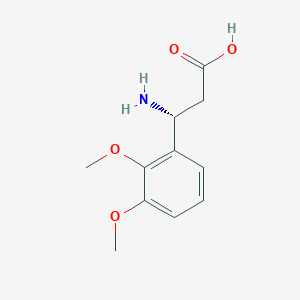

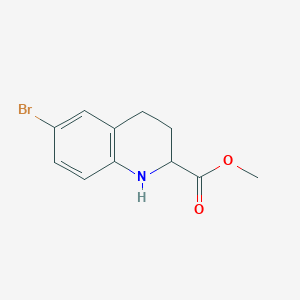

1-(4-溴苄基)-1,4-二氮杂环己烷

货号 B1273708

CAS 编号:

690632-73-6

分子量: 269.18 g/mol

InChI 键: PUTBARDRYLXING-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(4-Bromobenzyl)-1,4-diazepane” is likely a derivative of benzyl bromide, which is a brominated aromatic organic compound . Compounds like these are often used in organic synthesis .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with benzyl bromide . For example, 4-bromobenzyl bromide can be converted to 4-bromobenzoic acid using Oxone .Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by techniques such as FTIR, NMR, and X-ray single crystal diffraction .Chemical Reactions Analysis

Bromobenzyl compounds can undergo various chemical reactions. For instance, 4-bromobenzyl bromide can be converted to 4-bromobenzoic acid using Oxone .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For instance, 4-bromobenzyl bromide has a molecular weight of 249.93 g/mol .科学研究应用

Synthesis and Ligand Applications

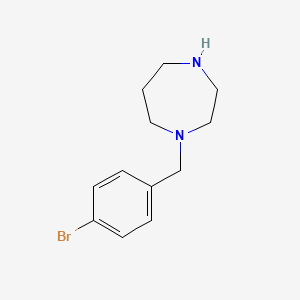

- Chiral-pool Synthesis and σ1 Receptor Ligand Properties : The synthesis of 1,4-diazepanes from amino acids resulted in compounds with high σ1 receptor affinity. These 1,4-diazepanes, including derivatives with substituted benzyl moieties, show potential in cognition enhancement without severe toxic or behavioral effects (Fanter et al., 2017).

Catalytic and Coordination Chemistry

- Catalysis in Olefin Epoxidation : Manganese(III) complexes of bisphenolate ligands including 1,4-bis(2-hydroxybenzyl)-1,4-diazepane types show promising catalytic abilities in olefin epoxidation, demonstrating the utility of 1,4-diazepane derivatives in organic synthesis (Sankaralingam & Palaniandavar, 2014).

Biological Studies

- Efflux Pump Inhibition in Bacteria : A study demonstrated that 1-benzyl-1,4-diazepane reduces the efflux of resistance-nodulation-cell division pumps in Escherichia coli, indicating its potential as an efflux pump inhibitor (Casalone et al., 2020).

Synthetic Methods and Chemical Reactivity

- Synthesis of N-Pyrrolyl(furanyl)-Substituted Piperazines and 1,4-Diazepanes : A three-component one-pot method was reported for the synthesis of N-pyrrolyl(furanyl)-piperazines and 1,4-diazepanes, highlighting the synthetic flexibility of 1,4-diazepane derivatives (Mittersteiner et al., 2019).

Structural and Mechanistic Insights

- Structural Analysis of N,N′-Disubstituted-1,4-diazepanes : Research on the structural characterization of 1,4-diazepanes shows their conformational flexibility, which is important for understanding their reactivity and potential applications in various fields (Ramirez-Montes et al., 2012).

安全和危害

属性

IUPAC Name |

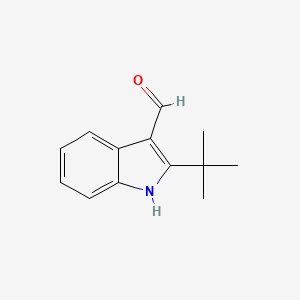

1-[(4-bromophenyl)methyl]-1,4-diazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c13-12-4-2-11(3-5-12)10-15-8-1-6-14-7-9-15/h2-5,14H,1,6-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUTBARDRYLXING-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383431 |

Source

|

| Record name | 1-(4-BROMOBENZYL)-1,4-DIAZEPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromobenzyl)-1,4-diazepane | |

CAS RN |

690632-73-6 |

Source

|

| Record name | 1-(4-BROMOBENZYL)-1,4-DIAZEPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

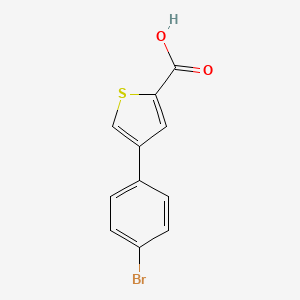

4-(4-bromophenyl)thiophene-2-carboxylic Acid

26145-14-2

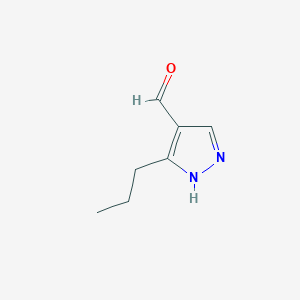

3-Propyl-1H-Pyrazole-4-Carbaldehyde

681260-23-1

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1273630.png)